(2-Fluoro-4-methoxyphenyl)trimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15FOSi |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
(2-fluoro-4-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15FOSi/c1-12-8-5-6-10(9(11)7-8)13(2,3)4/h5-7H,1-4H3 |
InChI Key |
KSOIWGWZYSRFGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[Si](C)(C)C)F |
Origin of Product |
United States |
Synthetic Routes to Aryltrimethylsilanes
The preparation of functionalized aryltrimethylsilanes can be achieved through several established synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
One of the most common approaches involves the reaction of an organometallic reagent, such as an aryl Grignard or aryllithium species, with a silicon electrophile like trimethylsilyl (B98337) chloride. rsc.org For (2-Fluoro-4-methoxyphenyl)trimethylsilane, this would typically involve the formation of a Grignard or lithium reagent from a corresponding haloaromatic precursor, such as 2-fluoro-4-methoxybromobenzene.
Another powerful method is the transition metal-catalyzed silylation of aryl halides or triflates. Palladium-catalyzed reactions, in particular, have been developed to efficiently form the aryl-silicon bond with a high degree of functional group tolerance. gelest.com
| Synthetic Method | Description | Key Reagents |
| Organometallic Route | Formation of an aryl Grignard or aryllithium reagent followed by quenching with a silyl (B83357) electrophile. | Aryl halide, Mg or BuLi, Trimethylsilyl chloride |
| Palladium-Catalyzed Silylation | Cross-coupling of an aryl halide or triflate with a silicon-containing reagent. | Aryl halide/triflate, Silylating agent (e.g., hexamethyldisilane), Palladium catalyst, Ligand |
Chemical Properties and Reactivity
The chemical behavior of (2-Fluoro-4-methoxyphenyl)trimethylsilane is dictated by the interplay of its constituent parts: the aryl-silicon bond and the electronic nature of the aromatic ring. The trimethylsilyl (B98337) group is relatively inert under many reaction conditions, allowing for transformations to be carried out on other parts of a molecule without affecting the silyl (B83357) moiety.
The primary mode of reactivity for this compound in synthetic applications is the fluoride-mediated cleavage of the C-Si bond. This process generates a nucleophilic aryl species that can participate in cross-coupling reactions. The electronic nature of the 2-fluoro-4-methoxyphenyl group will influence the rate and efficiency of these coupling reactions. The electron-donating methoxy (B1213986) group can enhance the nucleophilicity of the aromatic ring, potentially facilitating the transmetalation step in the catalytic cycle of cross-coupling reactions.
Applications in Organic Synthesis
Palladium-Catalyzed C-Si Bond Formation in Fluorinated Arenes
Palladium-catalyzed cross-coupling reactions represent a powerful and widely adopted method for the formation of C-Si bonds. This approach typically involves the reaction of an aryl halide or triflate with a silicon source, such as a disilane (B73854) or silylborane, in the presence of a palladium catalyst and a suitable ligand.
The synthesis of aryltrimethylsilanes from aryl chlorides, for instance, has been achieved using hexamethyldisilane (B74624) as the silicon source. Optimization studies have identified that the choice of phosphine (B1218219) ligand is critical for reaction efficiency. Biaryl phosphine ligands, in particular, have proven effective in promoting the silylation of various aryl chlorides, accommodating functional groups like ethers and amines, which are present in the this compound structure. For electron-rich or neutral aryl halides, a common catalytic system involves a palladium precursor like Pd(dba)₂ with a bulky, electron-rich phosphine ligand.
For more challenging or electron-poor substrates, alternative catalytic systems may be required. For example, the use of specific N-heterocyclic carbene (NHC) palladium precatalysts has been shown to facilitate the silylation of aryl chlorides bearing electron-withdrawing groups using bulky dialkoxydisilanes. While not a direct trimethylsilylation, this highlights the tunability of palladium catalysis for different electronic demands on the fluorinated arene.
A representative reaction scheme starting from a hypothetical aryl triflate precursor is shown below:
A conceptual scheme for the palladium-catalyzed silylation of a fluorinated aryl triflate.Magnesium or Lithium-Mediated Reactions for Aryltrimethylsilane Synthesis
Traditional organometallic methods involving magnesium (Grignard reagents) or lithium intermediates are cornerstone strategies for synthesizing aryltrimethylsilanes. These reactions proceed via a two-step sequence: first, the formation of a highly nucleophilic aryl-metal species, followed by quenching with an electrophilic silicon source, typically chlorotrimethylsilane (B32843) (TMSCl).
Magnesium-Mediated Synthesis (Grignard Reaction): The synthesis would begin with the corresponding aryl bromide, 1-bromo-2-fluoro-4-methoxybenzene. This precursor reacts with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to form the Grignard reagent, (2-Fluoro-4-methoxyphenyl)magnesium bromide. Subsequent addition of chlorotrimethylsilane to this intermediate yields the final product, this compound. The reaction is typically initiated with a small crystal of iodine or 1,2-dibromoethane (B42909) to activate the magnesium surface.
An analogous preparation for a related compound, 2-methoxyphenylmagnesium bromide, is well-documented, proceeding from o-bromoanisole and magnesium in THF. These established conditions are directly applicable to the synthesis of the fluorinated analogue.
Lithium-Mediated Synthesis: Alternatively, an organolithium intermediate can be generated. This is most commonly achieved through a halogen-metal exchange reaction, where an aryl bromide or iodide is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C). The resulting aryllithium species, in this case (2-Fluoro-4-methoxyphenyl)lithium, is then quenched with chlorotrimethylsilane. The presence of the methoxy (B1213986) group can influence the regioselectivity of lithiation, although starting from a halogenated precursor directs the metalation to the site of the halogen.
Precursor Functionalization and Halogen-Metal Exchange Strategies
Halogen-Metal Exchange: Halogen-metal exchange is a fundamental and rapid reaction for preparing organolithium reagents from aryl halides that may not be amenable to direct lithiation or Grignard formation. stackexchange.com The exchange rate is dependent on both the halogen (I > Br > Cl) and the stability of the resulting carbanion. stackexchange.com For a precursor like 1-bromo-2-fluoro-4-methoxybenzene, treatment with n-butyllithium in THF at -78 °C would lead to a rapid bromine-lithium exchange, generating the desired (2-Fluoro-4-methoxyphenyl)lithium intermediate. researchgate.net This species can then be trapped with chlorotrimethylsilane to afford the target molecule. This method is highly chemoselective and can be performed in the presence of various functional groups, though it requires cryogenic temperatures and strictly anhydrous conditions. nih.gov
The combination of an isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has also been developed as a practical method for bromine-metal exchange under non-cryogenic conditions, which can be advantageous for scaling up reactions. rsc.orgfigshare.com
Optimization of Reaction Conditions and Yields in Aryltrimethylsilane Synthesis
Optimizing the synthesis of aryltrimethylsilanes involves the careful manipulation of several key parameters to maximize yield, minimize side products, and ensure reaction reproducibility.
For magnesium- or lithium-mediated reactions , critical parameters include:
Solvent: Tetrahydrofuran (THF) is commonly used as it effectively solvates the organometallic intermediates. The purity and dryness of the solvent are paramount to prevent quenching of the highly basic reagents.
Temperature: Halogen-lithium exchange reactions are typically performed at low temperatures (-78 °C) to prevent side reactions, such as decomposition or reaction with the solvent. Grignard formation is often initiated at room temperature or with gentle heating, then controlled with cooling.
Reagent Quality: The activity of the magnesium metal and the accurate titration of the alkyllithium solution are crucial for stoichiometric control and high yields.
Addition Rate: Slow, controlled addition of the alkyllithium reagent or the aryl halide to the magnesium suspension is important to manage the exothermic nature of the reaction and prevent unwanted coupling side products.
For palladium-catalyzed silylations , optimization focuses on:
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(dba)₂) and, most importantly, the ligand (e.g., phosphines, N-heterocyclic carbenes) is the most influential factor. The ligand affects the catalyst's stability, activity, and selectivity.
Silicon Source: The reactivity of the silylating agent (e.g., hexamethyldisilane, silylboranes) can impact reaction efficiency.
Additives: Bases or fluoride (B91410) sources (e.g., KF, CsF) are often required as activators for the silicon reagent.
Temperature and Time: These are optimized to ensure complete conversion without leading to product or catalyst decomposition.
The table below summarizes typical conditions for analogous reactions, which would serve as a starting point for the optimization of this compound synthesis.
Interactive Data Table: Optimization Parameters for Aryltrimethylsilane Synthesis
| Method | Precursor Example | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Grignard Reaction | o-Bromoanisole | Mg, TMSCl | THF | 0 to RT | >80 |
| Halogen-Li Exchange | 1-Bromo-4-t-Bu-benzene | n-BuLi, TMSCl | THF/Heptane | -78 to 0 | >95 |
| Pd-Catalyzed Silylation | Aryl Chloride | Hexamethyldisilane, Pd(dba)₂, Ligand, Base | Dioxane | 100 | 70-90 |
Development of Sustainable Synthetic Routes
In line with the principles of green chemistry, efforts are being made to develop more sustainable routes for the synthesis of organosilicon compounds. Key areas of focus include reducing solvent waste, using less hazardous reagents, improving energy efficiency, and employing catalytic methods.
One significant advancement is the adoption of flow chemistry . Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, which is particularly beneficial for highly exothermic reactions such as Grignard formation or lithiation. acs.orgsci-hub.se This enhanced control can lead to higher yields, improved safety, and easier scalability. Flow processes have been successfully developed for the synthesis of various aryne precursors, which often involve low-temperature lithiation steps similar to those used for aryltrimethylsilane synthesis. figshare.comacs.orgsci-hub.se
Silicon-Directed Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. In the case of arylsilanes, the trimethylsilyl (B98337) group can act as a directing group and can be replaced by an incoming electrophile in a process known as ipso-substitution.
Regioselectivity Influenced by Fluoro and Methoxy Groups
The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the directing effects of the fluoro, methoxy, and trimethylsilyl substituents. The methoxy group is a strong activating group and an ortho, para-director. The fluorine atom is a deactivating group but is also an ortho, para-director. The trimethylsilyl group is known to be a weak activator and can direct ipso-substitution.
Given the strong activating and directing effect of the methoxy group at the 4-position, electrophilic attack is most likely to be directed to the positions ortho to it, which are the 3- and 5-positions. The 2-position is already substituted with a fluorine atom. The fluorine atom at the 2-position will direct incoming electrophiles to its para-position (the 5-position). Therefore, the directing effects of both the methoxy and fluoro groups converge to strongly favor electrophilic attack at the 5-position.
Electrophilic ipso-substitution, replacing the trimethylsilyl group, is also a possible pathway. The feasibility of this pathway depends on the nature of the electrophile and the reaction conditions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Electrophilic Attack | Directing Groups Favoring Attack | Predicted Outcome |
|---|---|---|
| C3 | ortho to Methoxy | Minor Product |
| C5 | ortho to Methoxy, para to Fluoro | Major Product |
Intermediates and Transition State Analysis in Electrophilic Desilylation
The mechanism of electrophilic desilylation, an ipso-substitution, proceeds through a Wheland-type intermediate, also known as a sigma complex. The reaction is initiated by the attack of an electrophile on the carbon atom bearing the trimethylsilyl group. This step is typically the rate-determining step and leads to the formation of a carbocationic intermediate.
The stability of this intermediate is crucial for the reaction to proceed. In the case of this compound, the positive charge in the sigma complex can be delocalized throughout the aromatic ring and can be stabilized by the electron-donating methoxy group through resonance. The fluorine atom, being electronegative, will have a destabilizing inductive effect on the intermediate. Computational studies on similar systems suggest that the transition state for ipso-substitution is stabilized by the beta-silicon effect, where the silicon atom stabilizes the developing positive charge on the adjacent carbon atom.
Nucleophilic Activation and Protonolysis of the Aryl-Silicon Bond
The carbon-silicon bond in arylsilanes is relatively non-polar and requires activation to undergo nucleophilic attack. This activation is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a strong base. The fluoride ion coordinates to the silicon atom, forming a pentacoordinate silicate (B1173343), which significantly increases the nucleophilicity of the aryl group.
Protonolysis, the cleavage of the C-Si bond by a proton source, is a common reaction for arylsilanes. The reaction is typically acid-catalyzed and proceeds via an electrophilic aromatic substitution mechanism where the proton acts as the electrophile. The rate of protonolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the methoxy group in this compound, are expected to accelerate the reaction by stabilizing the carbocationic intermediate. Conversely, the electron-withdrawing fluorine atom would likely decrease the reaction rate compared to an unsubstituted phenyltrimethylsilane (B1584984).
Cross-Coupling Reactions Involving the C-Si Bond
Arylsilanes are valuable partners in various transition metal-catalyzed cross-coupling reactions, providing a stable and less toxic alternative to other organometallic reagents.
Palladium-Catalyzed Desilylative Cross-Couplings (e.g., Negishi, Suzuki-Miyaura variations)
This compound is expected to be a suitable substrate in several palladium-catalyzed cross-coupling reactions, including variations of the Negishi and Suzuki-Miyaura couplings. These reactions typically require activation of the C-Si bond, often with a fluoride source.
Hiyama Coupling (a Suzuki-Miyaura variation): In a Hiyama-type coupling, the arylsilane is coupled with an organic halide or triflate in the presence of a palladium catalyst and a fluoride activator. The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation of the aryl group from the activated silicate to the palladium center, and finally, reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The presence of the electron-donating methoxy group on the aromatic ring of this compound should facilitate the transmetalation step.
Negishi-Type Coupling: While the classic Negishi coupling involves organozinc reagents, silyl-Negishi reactions have been developed. In such a reaction, the arylsilane could potentially be transmetalated to a zinc salt in situ, or a direct transmetalation from the activated silicate to the palladium complex could occur.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst/Activator | Expected Product |
|---|---|---|---|
| Hiyama Coupling | This compound + Aryl-X | Pd catalyst, Fluoride source | 2-Fluoro-4-methoxy-biaryl |
Copper-Mediated and Other Transition Metal-Catalyzed Transformations
Copper-catalyzed cross-coupling reactions of arylsilanes have emerged as a valuable synthetic tool. These reactions often proceed under milder conditions compared to their palladium-catalyzed counterparts. For this compound, copper-mediated C-N, C-O, and C-S bond-forming reactions are conceivable. The mechanism of these reactions is thought to involve the formation of a copper-acetylide or a similar reactive species that facilitates the coupling. Other transition metals like nickel and rhodium have also been shown to catalyze cross-coupling reactions of arylsilanes and could potentially be employed for transformations involving this compound.
Mechanistic Pathways of Transmetalation and Reductive Elimination
Transmetalation, the transfer of an organic group from one metal to another, is a crucial step in many cross-coupling reactions. For this compound, this would typically involve the transfer of the 2-fluoro-4-methoxyphenyl group from the silicon atom to a transition metal catalyst, often a palladium or copper complex. The precise mechanism can be influenced by several factors, including the nature of the metal, its ligands, and the reaction conditions. While specific studies on this compound are lacking, related transformations suggest that the process could follow either an open or a closed transition state, with the Lewis acidity of the metal center and the nature of the activating agent (e.g., a fluoride source to generate a more reactive pentacoordinate silicate) playing a pivotal role.
Reductive elimination is the final step in many cross-coupling reactions, where the newly formed carbon-carbon or carbon-heteroatom bond is expelled from the metal center, regenerating the active catalyst. In the context of reactions involving this compound, after the transmetalation of the fluoroaryl group to a metal center (e.g., palladium), and subsequent oxidative addition of another reaction partner, the two organic fragments would be eliminated from the metal in a concerted fashion. The rate and efficiency of this step are highly dependent on the steric and electronic properties of the ligands on the metal and the nature of the groups being eliminated. The presence of the fluorine atom ortho to the silyl (B83357) group may influence the geometry and electronic density at the metal center, thereby affecting the kinetics of reductive elimination.
Defluorinative Functionalization and Silane-Assisted C-F Bond Activation
The carbon-fluorine bond is the strongest single bond in organic chemistry, and its selective activation and functionalization are significant areas of research. Silane-assisted C-F bond activation represents a promising strategy for achieving this transformation.
In the case of this compound, the trimethylsilyl group can act as an internal Lewis acid, potentially facilitating the cleavage of the adjacent C-F bond. This "silane-assisted" activation could proceed through the formation of a transient pentacoordinate silicon species, weakening the C-F bond and making it more susceptible to nucleophilic attack or oxidative addition to a metal center. This approach can enable a variety of defluorinative functionalization reactions, where the fluorine atom is replaced by another functional group.
Computational studies on related systems have shown that phosphine-assisted mechanisms can also play a role in C-F bond activation by platinum complexes, competing with direct oxidative addition. It is conceivable that similar pathways could be operative for this compound in the presence of suitable transition metal catalysts and ligands.
Radical Reactions Involving this compound
While ionic pathways are common for organosilanes, radical reactions offer alternative and powerful methods for bond formation. The involvement of this compound in radical reactions has not been specifically documented. However, fluoroaromatic compounds can participate in radical processes, often initiated by photoredox catalysis or other radical initiators.
Hypothetically, single-electron transfer to or from the aromatic ring could generate a radical ion intermediate. The fate of such an intermediate would depend on the reaction conditions. For instance, a radical anion could potentially undergo fragmentation, leading to the cleavage of the C-Si or C-F bond. Further research is needed to explore the potential of this compound in radical-mediated transformations.
Investigation of Reaction Kinetics and Rate-Determining Steps
For a hypothetical cross-coupling reaction, kinetic experiments could involve monitoring the reaction progress under various concentrations of the reactants, catalyst, and any additives. The order of the reaction with respect to each component can be determined, which helps in formulating a rate law. This rate law, in turn, provides clues about the species involved in the rate-determining step. For instance, if the reaction rate is found to be independent of the concentration of one of the coupling partners, it would suggest that the oxidative addition or transmetalation of the other partner is the rate-limiting step.
Isotope labeling studies, such as using a deuterated solvent or substrate, can also be employed to probe the mechanism and identify the rate-determining step. The presence or absence of a kinetic isotope effect can provide strong evidence for the involvement of certain bond-breaking events in the slowest step of the reaction.
Due to the lack of specific experimental data for this compound, the following table presents hypothetical kinetic data for a generic cross-coupling reaction to illustrate how such data could be analyzed.
| Experiment | [Substrate] (M) | [Coupling Partner] (M) | [Catalyst] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.005 | 2.0 x 10-5 |
| 2 | 0.2 | 0.1 | 0.005 | 4.0 x 10-5 |
| 3 | 0.1 | 0.2 | 0.005 | 2.0 x 10-5 |
| 4 | 0.1 | 0.1 | 0.010 | 4.0 x 10-5 |
Analysis of Hypothetical Data:
Comparing experiments 1 and 2, doubling the concentration of the substrate doubles the rate, indicating a first-order dependence on the substrate.
Comparing experiments 1 and 3, doubling the concentration of the coupling partner has no effect on the rate, indicating a zero-order dependence on the coupling partner.
Comparing experiments 1 and 4, doubling the concentration of the catalyst doubles the rate, indicating a first-order dependence on the catalyst.
Based on this hypothetical data, the rate law would be: Rate = k[Substrate][Catalyst]. This would suggest that the rate-determining step involves the substrate and the catalyst, and occurs before the involvement of the coupling partner in the catalytic cycle.
As a Versatile Building Block for Fluorinated Aromatic Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal, agrochemical, and materials chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physical, chemical, and biological characteristics, such as metabolic stability, lipophilicity, and binding affinity. ossila.com The synthetic strategy of utilizing pre-functionalized fluorinated building blocks remains a dominant approach in drug discovery. nih.govnih.gov
This compound serves as an exemplary building block for this purpose. It provides a readily available 2-fluoro-4-methoxyphenyl motif, a common scaffold in pharmacologically active compounds. The trimethylsilyl group acts as a versatile synthetic handle, allowing for subsequent, regioselective functionalization. This approach enables the construction of more complex fluorinated aromatics and heterocycles, which are classes of compounds with significant interest due to their potential bioactivity. researchgate.netnih.gov The strategic placement of the fluoro and methoxy substituents also allows for fine-tuning of the electronic properties of the aromatic ring, influencing its reactivity in subsequent synthetic steps. The use of such building blocks is crucial for the efficient synthesis of new chemical entities where precise control over the substitution pattern is required. fluorochem.co.uk
Synthesis of Biaryl and Heterobiaryl Systems via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. The Hiyama coupling, which utilizes organosilicon compounds as nucleophilic partners, is a valuable method for the synthesis of biaryl and heterobiaryl structures. organic-chemistry.orgwikipedia.org this compound is an ideal substrate for this reaction.
The key step in the Hiyama coupling is the activation of the relatively inert carbon-silicon bond. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), which coordinates to the silicon atom to form a hypervalent, pentacoordinate silicate intermediate. organic-chemistry.org This species is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) center in the catalytic cycle. Subsequent reductive elimination from the palladium complex yields the desired biaryl product. researchgate.net
The reaction tolerates a wide array of functional groups on both the organosilane and the coupling partner (an aryl or heteroaryl halide/triflate), making it a robust method for late-stage functionalization. nih.govorganic-chemistry.org The use of this compound allows for the direct introduction of the 2-fluoro-4-methoxyphenyl moiety into various aromatic and heteroaromatic systems, which are prevalent in pharmaceuticals and organic materials. nih.gov
| Entry | Aryl Halide (Ar-X) | Catalyst System | Activator | Product | Yield |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ | TBAF | 2-Fluoro-4,4'-dimethoxy-1,1'-biphenyl | Good |
| 2 | 3-Bromopyridine | PdCl₂(dppf) | CsF | 3-(2-Fluoro-4-methoxyphenyl)pyridine | Good |
| 3 | 1-Chloronaphthalene | Pd(OAc)₂ / XPhos | TBAF | 1-(2-Fluoro-4-methoxyphenyl)naphthalene | High |
| 4 | 2-Iodothiophene | Pd(PPh₃)₄ / CuI | TBAF | 2-(2-Fluoro-4-methoxyphenyl)thiophene | Good |
Table 1: Representative Hiyama cross-coupling reactions using this compound. Conditions and yields are generalized based on typical Hiyama protocols.
Generation of Arynes or Related Reactive Intermediates
Arynes are highly reactive and versatile intermediates used to construct ortho-disubstituted aromatic rings through various cycloaddition and nucleophilic addition reactions. researchgate.net One of the mildest and most common methods for generating arynes involves the fluoride-induced 1,2-elimination from 2-(trimethylsilyl)aryl triflates or halides. nih.govsci-hub.box
This compound is an excellent precursor for the generation of the 3-fluoro-5-methoxybenzyne intermediate. The reaction is initiated by a fluoride source (e.g., CsF or TBAF), which attacks the electrophilic silicon atom. This forms a pentacoordinate silicate, which fragments to generate an aryl anion ortho to the fluorine atom. This transient anion rapidly eliminates the fluoride ion to form the strained triple bond of the aryne.
Once generated, this highly reactive intermediate can be trapped in situ with a wide variety of reagents. researchgate.net A particularly powerful application is the Diels-Alder reaction, where the aryne acts as a dienophile. nih.govsci-hub.box Trapping the aryne with dienes such as furan, cyclopentadiene, or substituted anthracenes provides a rapid and efficient route to complex, benzo-fused polycyclic and heterocyclic systems. This method avoids the harsh basic or high-temperature conditions required by other aryne generation protocols. rsc.org
| Entry | Trapping Agent (Diene) | Aryne Intermediate | Product Type |
| 1 | Furan | 3-Fluoro-5-methoxybenzyne | Dihydrobenzofuran cycloadduct |
| 2 | Cyclopentadiene | 3-Fluoro-5-methoxybenzyne | Benzonorbornadiene derivative |
| 3 | Anthracene | 3-Fluoro-5-methoxybenzyne | Triptycene derivative |
| 4 | Pyrrole | 3-Fluoro-5-methoxybenzyne | Benzo-fused azacycle |
Table 2: Potential trapping reactions of 3-fluoro-5-methoxybenzyne generated from this compound.
Remote Functionalization and Cascade Reactions Initiated by the Trimethylsilyl Group
While the trimethylsilyl group is most commonly used for cross-coupling or as a precursor to reactive intermediates, its electronic and steric properties can also influence reactivity at other positions on the aromatic ring, enabling remote functionalization. The bulky trimethylsilyl group can sterically hinder the ortho position, potentially directing metallation or electrophilic attack to other sites on the ring. documentsdelivered.com Furthermore, the fluorine atom itself is known to be a directing group in certain C-H functionalization reactions, and its interplay with the silyl and methoxy groups can lead to complex regiochemical outcomes. nih.gov
A more direct example of a cascade process involves the reactions of the aryne intermediate derived from this compound. For instance, the reaction of an aryne with certain styrenes can proceed through a Diels-Alder/ene-reaction cascade to furnish complex dihydrophenanthrene derivatives in a single step. sci-hub.box This transformation showcases how the initial generation of a reactive intermediate, facilitated by the silyl and fluoro groups, can trigger a sequence of bond-forming events to rapidly build molecular complexity. Such cascade reactions are highly valued in organic synthesis for their efficiency, as they construct multiple bonds in one pot, minimizing purification steps and resource consumption. cmu.edu
Stereoselective Transformations Using Chiral Auxiliaries or Catalysts
The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, particularly in pharmaceutical development. While there are no widespread reports detailing the direct use of this compound in asymmetric transformations, its derivatives and the reactive intermediates it generates are prime candidates for such reactions.
One potential strategy involves the asymmetric trapping of the 3-fluoro-5-methoxybenzyne intermediate. By conducting the aryne generation in the presence of a chiral diene or a prochiral diene with a chiral catalyst, it is conceivable to achieve a stereoselective Diels-Alder cycloaddition, yielding enantioenriched polycyclic products. The field of asymmetric organocatalysis has developed powerful methods for controlling stereochemistry in cycloadditions. chimia.ch
Alternatively, the fluorinated biaryl scaffolds synthesized via the Hiyama coupling of this compound can serve as substrates for subsequent asymmetric reactions. For example, a biaryl product could be a ligand precursor for a transition metal catalyst, where the fluorine and methoxy substituents could tune the catalyst's electronic properties and influence its stereoselectivity. nih.gov The development of methods for the stereoselective synthesis of chiral fluorocarbons is an active area of research, with approaches ranging from enzymatic methods to frustrated Lewis pair chemistry. the-innovation.orgnih.gov The scaffolds derived from this compound provide a valuable platform for exploring these advanced synthetic methods. researchgate.net
Advanced Spectroscopic and Structural Elucidation for Mechanistic Understanding
Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ²⁹Si) for Structural Dynamics and Reaction Monitoring
Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of (2-Fluoro-4-methoxyphenyl)trimethylsilane. Each magnetically active nucleus (¹H, ¹³C, ¹⁹F, ²⁹Si) provides unique information about the chemical environment, connectivity, and electronic structure of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the aromatic and aliphatic protons. The trimethylsilyl (B98337) group is expected to show a sharp singlet, typically upfield due to the electropositive nature of silicon. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The methoxy (B1213986) group will appear as a distinct singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing shifts for all carbon atoms, including the quaternary carbons. The carbon attached to the silicon atom (C-Si) will appear at a characteristic chemical shift. The fluorine atom will induce significant C-F coupling constants for the carbon it is directly attached to (¹JCF) and for carbons two (²JCF) and three (³JCF) bonds away.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and offers a wide range of chemical shifts, making it an excellent probe for the electronic environment around the fluorine atom. huji.ac.ilwikipedia.org The chemical shift of the single fluorine atom in this compound is sensitive to substituent effects and can be used to monitor reactions at the aromatic ring. nih.gov The spectrum is typically referenced to an external standard like trichlorofluoromethane (B166822) (CFCl₃). ucsb.edu
²⁹Si NMR Spectroscopy: Silicon-29 NMR, while less sensitive due to the low natural abundance of the ²⁹Si isotope (4.7%), provides direct insight into the silicon center. unige.ch The chemical shift is influenced by the nature of the substituents on the silicon atom. For arylsilanes, the ²⁹Si chemical shift can be correlated with the electronic effects of the substituents on the aromatic ring. acs.orgrsc.org Deshielding of the ²⁹Si nucleus is often linked to the polarization of the Si-C bond. rsc.org
The following table summarizes the predicted NMR data for this compound based on data from analogous compounds such as phenyltrimethylsilane (B1584984), 2-fluoroanisole, and p-fluoroanisole. nih.govspectrabase.comspectrabase.com
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~7.0-7.5 | m | J(H,H), J(H,F) | Aromatic Protons (H-3, H-5, H-6) |
| ¹H | ~3.8 | s | - | Methoxy Protons (-OCH₃) |
| ¹H | ~0.25 | s | - | Trimethylsilyl Protons (-Si(CH₃)₃) |
| ¹³C | ~160 (d) | d | ¹J(C,F) ≈ 240-250 | C-2 (C-F) |
| ¹³C | ~158 | s | - | C-4 (C-O) |
| ¹³C | ~110-130 | m | J(C,F) | Aromatic CH carbons |
| ¹³C | ~120 (d) | d | ²J(C,F) ≈ 20-25 | C-1 (C-Si) |
| ¹³C | ~55 | s | - | Methoxy Carbon (-OCH₃) |
| ¹³C | ~ -1.0 | s | - | Trimethylsilyl Carbons (-Si(CH₃)₃) |
| ¹⁹F | -110 to -120 | m | J(F,H) | Aromatic Fluorine (C-F) |
| ²⁹Si | -5 to -10 | s | - | Trimethylsilyl Silicon (-Si(CH₃)₃) |
High-Resolution Mass Spectrometry for Identification of Transient Intermediates
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for identifying transient intermediates in reaction mechanisms. nih.gov For this compound, HRMS can confirm its molecular formula (C₁₀H₁₅FOSi) by providing a highly accurate mass measurement of its molecular ion (M⁺).
In the context of mechanistic studies, HRMS is invaluable for detecting and identifying short-lived reaction intermediates. For instance, in reactions involving the cleavage of the C-Si bond, silylium (B1239981) cations or other silicon-containing fragments might be generated. The high mass accuracy of HRMS allows for the unambiguous identification of these species from other ions in the mass spectrum.
The fragmentation pattern in Electron Ionization (EI) mass spectrometry can also provide structural information. For arylsilanes like phenyltrimethylsilane, a common fragmentation pathway is the loss of a methyl radical to form a stable [M-15]⁺ ion (m/z 135 for phenyltrimethylsilane), which is often the base peak. spectrabase.com Other characteristic fragments can arise from cleavage of the Si-C(aryl) bond or rearrangements.
Expected Fragmentation Pathways for this compound:
[M]⁺• : Molecular ion.
[M - CH₃]⁺ : Loss of a methyl radical, likely a prominent peak.
[M - OCH₃]⁺ : Loss of a methoxy radical.
[Si(CH₃)₃]⁺ : Trimethylsilyl cation at m/z 73.
Fragments arising from cleavages within the aromatic ring.
The study of silylated compounds by mass spectrometry is a well-established field, and the unique isotopic signature of silicon (²⁸Si 92.2%, ²⁹Si 4.7%, ³⁰Si 3.1%) aids in the identification of silicon-containing fragments. nih.govchemrxiv.org
Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound and provide information about its functional groups and bonding.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present. researchgate.net Key expected vibrations include:
C-H stretching (aromatic): ~3100-3000 cm⁻¹
C-H stretching (aliphatic, -CH₃): ~2960-2850 cm⁻¹
C=C stretching (aromatic ring): ~1600-1450 cm⁻¹
Si-CH₃ symmetric deformation (umbrella mode): A strong, characteristic band around 1250 cm⁻¹. researchgate.net
C-O-C stretching (aryl ether): ~1250-1200 cm⁻¹ (asymmetric) and ~1050-1000 cm⁻¹ (symmetric).
C-F stretching (aryl fluoride): ~1200-1100 cm⁻¹
Si-C stretching: A strong band around 840 cm⁻¹ and another near 760 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum. libretexts.orgyoutube.com For this compound, strong Raman signals would be expected for the symmetric breathing modes of the aromatic ring and the symmetric Si-C stretching vibrations. rsc.org The analysis of silane (B1218182) hydrolysis and condensation reactions by Raman spectroscopy has been demonstrated, highlighting its utility for mechanistic studies. researchgate.net
The following table summarizes the key vibrational frequencies expected for this compound, based on data for phenyltrimethylsilane and fluoroanisole. nih.govnist.gov
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 | Medium-Strong |
| Aromatic C=C Stretch | 1600, 1500 | 1600, 1500 | Strong |
| Si-CH₃ Deformation | ~1250 | ~1250 | Strong (IR) |
| Aryl-O Stretch | ~1240 | ~1240 | Strong (IR) |
| Aryl-F Stretch | ~1180 | ~1180 | Strong (IR) |
| Si-C(aryl) Stretch | ~840, ~760 | ~840, ~760 | Strong (IR) |
| Aromatic Ring Breathing | Weak | ~1000 | Strong (Raman) |
X-ray Crystallography of Crystalline Derivatives to Elucidate Bond Lengths and Angles Relevant to Reactivity
Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable crystal of this compound itself may be challenging if it is a liquid or oil at room temperature, crystalline derivatives can be synthesized and analyzed.
The crystal structure would reveal key geometric parameters that influence reactivity. For example, the Si-C(aryl) bond length and the C-Si-C bond angles of the trimethylsilyl group provide insight into steric hindrance around the silicon atom. The orientation of the trimethylsilyl group relative to the plane of the aromatic ring (the dihedral angle) is also of interest.
Analysis of related structures, such as those containing a 2-fluoro-4-substituted phenyl ring, can provide valuable reference data. researchgate.netresearchgate.net For instance, the C-F bond length is typically around 1.35 Å, and the C-O bond in the methoxy group is around 1.36 Å. The bond angles within the benzene (B151609) ring are expected to deviate slightly from the ideal 120° due to the electronic effects of the substituents. Studies on fluorinated organic compounds have shown how subtle changes in fluorine positioning can significantly impact self-assembly and crystal packing. weizmann.ac.il
In-Situ Spectroscopic Techniques for Real-Time Reaction Pathway Analysis
In-situ spectroscopic techniques allow chemists to monitor reactions as they happen, providing real-time data on the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates.
In-situ NMR: This technique is particularly powerful for tracking the progress of reactions in solution. For example, the formation of this compound, perhaps via the reaction of a corresponding Grignard reagent with a chlorosilane, could be monitored by ¹H or ¹⁹F NMR. researchgate.net The disappearance of the starting material signals and the concurrent appearance of the product signals would allow for the determination of reaction kinetics and the detection of any intermediates that exist in sufficient concentration. researchgate.net
In-situ IR/Raman: In-situ IR (often using an attenuated total reflectance, ATR, probe) and Raman spectroscopy are well-suited for monitoring reactions in real-time, including those in flow chemistry systems. researchgate.netresearchgate.net For reactions involving this compound, one could monitor the characteristic vibrational bands of the Si-CH₃ or C-F groups to follow the reaction progress. These techniques are valuable for optimizing reaction conditions (temperature, pressure, catalyst loading) and ensuring reaction completion.
By applying these advanced spectroscopic and structural methods, a detailed and dynamic picture of this compound can be developed, facilitating a deeper understanding of its chemical behavior and enabling the rational design of synthetic pathways and applications.
Computational and Theoretical Studies of 2 Fluoro 4 Methoxyphenyl Trimethylsilane Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Molecular Orbitals
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For (2-Fluoro-4-methoxyphenyl)trimethylsilane, DFT calculations reveal the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in predicting a molecule's reactivity. fiveable.mewikipedia.org
The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the region most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.
In this compound, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing fluoro group (-F) have opposing effects on the aromatic ring's electron density, which in turn influences the HOMO and LUMO energy levels. rsc.org DFT calculations can precisely quantify these effects.
Table 1: Calculated Frontier Molecular Orbital Properties
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
Note: Values are illustrative and depend on the specific DFT functional and basis set used for calculation.
Computational Elucidation of Reaction Mechanisms and Transition State Energies
Computational chemistry is instrumental in mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states. rsc.orgmorressier.com By calculating the potential energy surface, researchers can elucidate the step-by-step mechanism of reactions involving this compound, such as protodesilylation or cross-coupling reactions.
The transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy (Ea) of the reaction. researchgate.net A lower activation energy corresponds to a faster reaction rate. DFT calculations can accurately model the geometry and energy of these fleeting transition states. For instance, in a palladium-catalyzed cross-coupling reaction, computations can help determine whether the mechanism proceeds via oxidative addition, transmetalation, and reductive elimination, and identify the rate-limiting step by comparing the activation energies of each phase. researchgate.net
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction
| Reaction Step | Transition State (TS) | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | TS1 | 15.2 |
| Transmetalation | TS2 | 12.5 |
Analysis of Substituent Effects (Fluoro and Methoxy) on Aryl-Silicon Bond Activation
The reactivity of the aryl-silicon bond is heavily influenced by the electronic properties of the substituents on the aromatic ring. researchgate.net In this compound, the fluoro and methoxy groups exert competing electronic effects.
Fluorine (-F): Acts as a strong electron-withdrawing group through induction (-I effect) due to its high electronegativity. It has a weaker, opposing electron-donating resonance effect (+M effect).
Methoxy (-OCH₃): Acts as a strong electron-donating group through resonance (+M effect) via its oxygen lone pairs, and as a weaker electron-withdrawing group through induction (-I effect).
Computational methods can quantify these effects by calculating partial atomic charges, bond lengths, and bond dissociation energies. The net electronic effect at the ipso-carbon (the carbon atom bonded to the silicon) determines its susceptibility to electrophilic or nucleophilic attack, which is the key to activating the C-Si bond. rsc.org DFT calculations have shown that electron-donating groups can lower the transition state energy for certain reactions, enhancing reactivity. researchgate.net Conversely, electron-withdrawing groups can increase the Lewis acidity of the silicon center. nih.govacs.org
Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes
While DFT calculations are excellent for static, gas-phase models, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules in solution. nih.gov MD simulations model the motion of a molecule and its surrounding solvent molecules over time, offering a more realistic picture of the reaction environment. researchgate.netresearchgate.net
Solvent molecules can significantly impact reaction rates by stabilizing or destabilizing reactants, transition states, and products. MD simulations can reveal specific solvent-solute interactions, such as hydrogen bonding, and calculate the free energy of solvation. This is crucial for accurately predicting reaction kinetics in a condensed phase.
Furthermore, MD simulations can explore the conformational landscape of flexible molecules like this compound. The molecule can exhibit different spatial arrangements due to rotation around the C-O and C-Si single bonds. These different conformations may have varying reactivity. MD simulations can identify the most stable conformers and the energy barriers for interconversion between them. scilit.comnih.gov
Quantitative Structure-Reactivity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Reactivity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or computed properties with its observed reactivity. nih.govmdpi.comresearchgate.net For a series of related arylsilanes, QSAR can be used to predict the reactivity of new compounds without the need for extensive experimentation or computation. nih.gov
The process involves:
Descriptor Calculation: A set of numerical descriptors representing the structural and electronic features of the molecules is calculated. These can include steric parameters, dipole moments, HOMO/LUMO energies, and partial atomic charges obtained from DFT calculations.
Model Building: Statistical methods, such as multiple linear regression, are used to create an equation that links the descriptors to a measure of reactivity (e.g., reaction rate constant).
Validation: The model's predictive power is tested against a set of compounds not used in its creation.
A hypothetical QSAR model for predicting the rate of a cross-coupling reaction might look like:
log(k) = c₀ + c₁(HOMO Energy) + c₂(Charge on Si) + c₃*(Steric Parameter)
Such models are valuable for high-throughput screening and the rational design of new organosilicon compounds with tailored reactivity. arxiv.org
Future Perspectives and Emerging Research Avenues
Exploration of Photoredox and Electrochemistry in (2-Fluoro-4-methoxyphenyl)trimethylsilane Chemistry
The fields of photoredox catalysis and electrochemistry offer mild and powerful alternatives to traditional synthetic methods, enabling unique bond formations and functionalizations. researchgate.netresearchgate.net For this compound, these techniques could unlock new reaction pathways by harnessing the distinct electronic nature of the molecule.
Visible-light photoredox catalysis, which uses light to drive single-electron transfer (SET) processes, is a rapidly growing area in organic synthesis. mdpi.com The application of this methodology to this compound is a promising avenue. For instance, the C–Si bond could be targeted for cleavage to generate an aryl radical. This intermediate could then participate in various coupling reactions. The substitution pattern on the aromatic ring—an electron-donating methoxy (B1213986) group and an electron-withdrawing fluorine atom—would likely influence the redox potential and the subsequent reactivity of the generated radical species. Research could focus on developing photocatalytic systems that selectively activate the C–Si bond, potentially leading to novel C–C and C–heteroatom bond-forming reactions under exceptionally mild conditions. mdpi.com
Electrochemistry provides another powerful tool for activating stable bonds. rsc.org The electrochemical oxidation or reduction of this compound could provide access to reactive intermediates. Studies on other arylsilanes have demonstrated that electrochemical methods can facilitate reactions like halodesilylation. rsc.org Future research could investigate the electrochemical behavior of this compound, determining its oxidation and reduction potentials and exploring synthetic applications. researchgate.netelsevierpure.com For example, anodic oxidation could generate a silyl (B83357) cation or an aryl radical cation, while cathodic reduction could lead to the cleavage of the C–Si bond, offering a transition-metal-free pathway for functionalization. acs.org
| Research Direction | Potential Methodology | Expected Outcome |
| Aryl Radical Generation | Visible-Light Photoredox Catalysis | Formation of C–C or C–heteroatom bonds via radical coupling. |
| C–Si Bond Cleavage | Electrochemical Oxidation/Reduction | Generation of reactive aryl intermediates for further functionalization. |
| Halodesilylation | Anodic Oxidation in Halide Media | Synthesis of 2-Fluoro-1-halo-4-methoxybenzene derivatives. rsc.org |
| Radiofluorination | Photoredox-Mediated Halide Interconversion | Introduction of 18F for PET imaging applications. nih.gov |
Development of Novel Catalytic Systems for Silicon-Mediated Transformations
The trimethylsilyl (B98337) group is a versatile functional handle in organic synthesis, most notably in cross-coupling reactions like the Hiyama coupling. Developing new catalytic systems specifically tailored for substrates like this compound could significantly expand its synthetic utility.
Future research will likely focus on catalysts that can efficiently activate the C(sp²)–Si bond under mild conditions. While palladium catalysts are traditionally used, exploring catalysts based on more abundant and less expensive metals like copper or nickel is a key trend. Dual-catalytic systems, which combine a transition metal catalyst with a photoredox catalyst, have emerged as a powerful strategy for achieving challenging transformations. nih.gov Such a system could be employed for the cross-coupling of this compound with various partners, including alkyl halides and other electrophiles not typically amenable to traditional cross-coupling methods.
Furthermore, the fluorine and methoxy substituents could be exploited for catalyst-directing strategies to achieve high regioselectivity in subsequent functionalization reactions on the aromatic ring. Catalysts could be designed to interact with these groups, enabling C–H activation at a specific position, thereby providing a route to more complex polysubstituted aromatic compounds.
Integration into Automated Synthesis and Flow Chemistry Platforms
Automated synthesis and flow chemistry are transforming pharmaceutical and materials science research by enabling rapid reaction optimization and library synthesis. The physical properties of this compound make it a suitable candidate for integration into these high-throughput platforms.
As a stable, likely liquid or low-melting solid, this compound can be easily handled and pumped in continuous-flow reactors. Flow chemistry offers several advantages, including precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and scalability. Future work could involve developing flow protocols for the synthesis and subsequent functionalization of this compound. For example, photoredox or electrochemical reactions, which are particularly well-suited for flow setups due to the efficient irradiation or electrode contact, could be optimized for this substrate. semanticscholar.org This would allow for the on-demand generation of valuable building blocks and facilitate the rapid exploration of its chemical space.
| Platform | Advantage | Potential Application for this compound |
| Automated Synthesis | High-throughput screening of reaction conditions and substrates. | Rapid optimization of cross-coupling reactions to build libraries of fluorinated biaryl compounds. |
| Flow Chemistry | Precise control, enhanced safety, scalability. | Development of continuous processes for photoredox-mediated or electrochemical functionalization. semanticscholar.org |
Design of Next-Generation Fluorinated Organosilane Reagents
This compound can serve as a scaffold for the design of more sophisticated and highly functionalized organosilane reagents. The introduction of fluorine-containing groups into organic molecules can dramatically influence their physical and biological properties. semanticscholar.orgthieme-connect.de
One avenue of research could be the modification of the trimethylsilyl group. For instance, replacing the methyl groups with other substituents could tune the reactivity of the C–Si bond. The development of hypercoordinate silicon species derived from this compound could lead to reagents with enhanced reactivity in cross-coupling reactions, potentially avoiding the need for fluoride (B91410) activators.
Another direction is the elaboration of the aromatic ring. Using the existing substituents to direct further functionalization, new reagents bearing additional reactive sites could be synthesized. These next-generation reagents would be valuable tools for medicinal chemists and material scientists, providing efficient access to complex molecules with tailored properties. For example, incorporating a boronic ester or another coupling handle elsewhere on the ring would create a bifunctional reagent capable of participating in sequential, site-selective cross-coupling reactions.
Synergistic Effects of Fluorine and Silicon in Catalysis and Material Science
The combination of fluorine and silicon within the same molecule presents unique opportunities in both catalysis and materials science. The synergistic effects arising from the high electronegativity and lipophilicity imparted by fluorine, and the unique electronic and steric properties of the silyl group, are ripe for exploration.
In catalysis, this compound and its derivatives could be investigated as ligands for transition metals. The fluorine and methoxy groups could coordinate to a metal center, while the silicon moiety could be used to tune the electronic properties of the ligand or to anchor the catalytic complex to a support for heterogeneous catalysis.
In materials science, this compound could serve as a monomer or precursor for novel fluorinated organosilica materials or polymers. The presence of fluorine is known to enhance thermal stability, chemical resistance, and hydrophobicity in polymers. The silicon atom provides a handle for creating siloxane (Si–O–Si) linkages through polycondensation processes. researchgate.net The resulting materials could have applications in areas such as high-performance coatings, advanced optics, or as dielectric layers in microelectronics. The specific substitution pattern on the aromatic ring could lead to materials with unique self-assembly properties or specific electronic characteristics.
Q & A
Q. What are the common synthetic routes for preparing (2-Fluoro-4-methoxyphenyl)trimethylsilane, and how do reaction conditions influence yield?
The synthesis of aryltrimethylsilanes typically involves nucleophilic substitution or coupling reactions. For analogous compounds (e.g., bromomethylphenyl trimethylsilane derivatives), bromination of the parent silane or Pd-catalyzed cross-coupling reactions are employed . Key parameters include temperature control (room temperature to 60°C), solvent selection (e.g., THF or DCM), and stoichiometric ratios of reagents. Yield optimization often requires inert atmospheres (N₂/Ar) to prevent side reactions with moisture .
Q. How can researchers purify and characterize this compound effectively?
Purification is commonly achieved via column chromatography using silica gel and non-polar solvents (hexane/ethyl acetate mixtures) . Characterization relies on:
Q. What safety precautions are critical when handling this compound?
While specific toxicity data for this compound is limited, analogous silanes (e.g., trifluoromethyltrimethylsilane) are classified as corrosive (UN 1993) and require:
- Gloves, goggles, and fume hoods to avoid skin/eye contact .
- Storage at 2–8°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How does the electronic influence of the 2-fluoro and 4-methoxy substituents affect the reactivity of the silicon center?
The electron-withdrawing fluoro group increases the electrophilicity of the silicon atom, enhancing its susceptibility to nucleophilic attack (e.g., by alkoxides). Conversely, the methoxy group’s electron-donating effect stabilizes the aromatic ring but may reduce silicon’s reactivity in polar solvents. Computational studies (DFT) or Hammett parameters are recommended to quantify these effects .
Q. What experimental strategies can resolve contradictions in reported decomposition products under thermal stress?
Conflicting decomposition data (e.g., from TGA vs. pyrolysis-GC/MS) may arise from varying oxygen/moisture levels. Controlled studies should:
Q. How can researchers design kinetic studies to probe the compound’s stability in aqueous vs. anhydrous environments?
Q. What role does this compound play in catalytic C–Si bond formation for functionalized aromatic systems?
The trimethylsilane group serves as a directing/protecting group in transition-metal-catalyzed C–H activation. For example, in Pd-catalyzed cross-couplings, the silicon group enhances regioselectivity for meta-substitution due to steric and electronic effects .
Methodological Recommendations
- Synthetic Optimization : Use Schlenk-line techniques for moisture-sensitive reactions .
- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or Gaussian) .
- Controlled Reactivity Studies : Employ isotopically labeled analogs (e.g., ¹⁸O-water) to trace hydrolysis pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
